molecular formula C17H18N2O4S2 B6462781 1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]methanesulfonamide CAS No. 2549041-44-1

1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]methanesulfonamide

Cat. No.: B6462781
CAS No.: 2549041-44-1
M. Wt: 378.5 g/mol
InChI Key: JYGLPVMPEZOKIK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2-benzoxazole core, a methanesulfonamide linker, and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl substituent. The methanesulfonamide group enhances solubility and may influence binding interactions in biological targets. Structural determination of such compounds typically relies on X-ray crystallography using programs like SHELXL or OLEX2 , while spectroscopic methods (IR, NMR) confirm functional groups and tautomeric states .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c20-17(8-3-6-16-13(17)7-9-24-16)11-18-25(21,22)10-14-12-4-1-2-5-15(12)23-19-14/h1-2,4-5,7,9,18,20H,3,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGLPVMPEZOKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNS(=O)(=O)CC3=NOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Sulfonamide-Triazole Derivatives

Compounds 7–9 in (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share sulfonamide and heterocyclic motifs with the target compound. Key differences include:

  • Core Heterocycles : The target compound uses a benzoxazole ring, whereas compounds 7–9 feature 1,2,4-triazole. Benzoxazole’s aromaticity and rigidity contrast with triazole’s ability to engage in tautomerism (thione ↔ thiol) .
  • Substituent Effects : The tetrahydrobenzothiophene in the target compound introduces a puckered six-membered ring, analyzed via Cremer-Pople parameters , while 7–9 have planar fluorophenyl groups.
  • Sulfonamide Linkage : The methanesulfonamide in the target compound differs from the aryl-sulfonyl groups in 7–9 , affecting electronic properties and steric bulk.

Spectral and Conformational Analysis

  • IR Spectroscopy : Compounds 4–6 (hydrazinecarbothioamides) exhibit C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches . The target compound lacks C=S but retains sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • Ring Puckering : The tetrahydrobenzothiophene’s puckering (quantified via Cremer-Pople coordinates ) may enhance binding specificity compared to planar analogues.

Data Tables

Table 1. Structural and Spectral Comparison

Feature Target Compound Compounds 7–9
Core Heterocycle 1,2-Benzoxazole (rigid, aromatic) 1,2,4-Triazole (tautomeric, flexible)
Key Functional Groups Methanesulfonamide, Hydroxy-tetrahydrobenzothiophene Aryl-sulfonyl, Thione, Fluorophenyl
IR Signatures S=O (1350–1150 cm⁻¹), OH stretch (~3200 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
Ring Conformation Puckered (Cremer-Pople parameters) Planar (fluorophenyl substituents)

Table 2. Pharmacological Relevance (Inferred)

Property Target Compound Compounds 7–9
Solubility Enhanced by methanesulfonamide Moderate (aryl-sulfonyl groups)
Binding Interactions Hydroxy group for H-bonding; rigid core Thione for metal chelation; fluorophenyl for lipophilicity
Metabolic Stability Likely high (stable benzoxazole) Variable (tautomer-dependent reactivity)

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